molecular formula C14H17N3O2 B5199617 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B5199617
M. Wt: 259.30 g/mol
InChI Key: JGZXABHWYZZYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as EITCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EITCA is a triazole derivative that has shown promising results in the development of new drugs, materials, and biological probes.

Mechanism of Action

The mechanism of action of 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the growth and proliferation of microorganisms and cancer cells. 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for DNA replication in bacteria. 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division in cancer cells.
Biochemical and Physiological Effects:
5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to inhibit the growth and proliferation of various microorganisms, including bacteria and fungi. Furthermore, 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively simple and inexpensive compound to synthesize, and it exhibits potent biological activities. However, 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid also has some limitations. It is relatively unstable and can degrade over time, which can affect its biological activity. Additionally, 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be difficult to purify, which can affect its reproducibility in laboratory experiments.

Future Directions

There are several potential future directions for research on 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of research could focus on the development of new drugs based on 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. Another area of research could focus on the use of 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid as a fluorescent probe for the detection of biological molecules. Furthermore, research could focus on the use of 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid as a building block for the synthesis of new materials, including polymers and dendrimers. Overall, 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a promising compound with a wide range of potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 4-isopropylphenyl hydrazine with ethyl acetoacetate to form 4-isopropylphenyl hydrazine acetoacetate. The resulting compound is then treated with sodium azide to form the triazole ring, which is subsequently oxidized to form 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The synthesis of 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a relatively simple process and can be carried out in a laboratory setting using readily available reagents.

Scientific Research Applications

5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antimicrobial, antifungal, and anticancer activities. 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has also been investigated for its potential use as a fluorescent probe for the detection of biological molecules. Furthermore, 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been used as a building block for the synthesis of various materials, including polymers and dendrimers.

properties

IUPAC Name

5-ethyl-1-(4-propan-2-ylphenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-12-13(14(18)19)15-16-17(12)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZXABHWYZZYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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